Cytarabine hydrochloride

Descripción general

Descripción

Cytarabine hydrochloride, also known as cytosine arabinoside hydrochloride, is a chemotherapy medication primarily used to treat various forms of leukemia, including acute myeloid leukemia, acute lymphocytic leukemia, and chronic myelogenous leukemia. It is also used in the treatment of non-Hodgkin’s lymphoma. This compound is a pyrimidine nucleoside analog that interferes with DNA synthesis, making it effective in targeting rapidly dividing cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of cytarabine hydrochloride involves several steps:

Acylation Reaction: Cytidine is reacted with acetyl salicylic acyl chloride to form acetyl ancitabine.

Deprotection: Acetyl ancitabine is then deprotected in a methanol hydrochloride solution to yield ancitabine.

Ring-Opening Reaction: Ancitabine undergoes a ring-opening reaction to produce this compound

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves:

- Mixing o-acetylsalicyloyl chloride and cytidine for the acylation reaction.

- Deprotection using hydrochloric acid, hydrochloric acid ethanol, or hydrochloric acid isopropanol.

- Purification of the crude product to obtain refined this compound .

Análisis De Reacciones Químicas

Preparation of Cytarabine Hydrochloride

One method for preparing this compound involves several steps :

-

Acylation Reaction : Cytidine reacts with acetyl salicylic acyl chlorides to produce acetyl ancitabine. The reaction solvent can be acetonitrile and/or toluene .

-

Deprotection : Acetyl ancitabine undergoes deprotection in a methanol hydrochloride solution to yield ancitabine .

-

Ring Opening and Salinization : Ancitabine goes through a ring-opening reaction using ammonium hydroxide, followed by a salinization reaction in a methanol hydrochloride solution to produce this compound .

-

Purification : The crude this compound is purified by recrystallization in a mixed solvent of water and isopropanol .

Chemical Reactions and Processes

-

Dissolution Behavior : Cytarabine's dissolution characteristics vary depending on the solution. For example, a chemical reaction occurs in dimethyl sulfoxide (DMSO), while dispersion behavior is observed in saline and citric acid . The dissolution of cytarabine in saline and citric acid solutions is an endothermic process .

-

Reaction with Acetyl Salicylic Acyl Chlorides : Cytidine reacts with acetyl salicylic acyl chlorides in solvents like acetonitrile or toluene at temperatures between 65 to 82°C. After the reaction is complete, methanol is added, and the solvent is evaporated. Ethyl acetate is then added, and the mixture is filtered to obtain acetyl ancitabine .

-

Deprotection with Methanol Hydrochloride : Acetyl ancitabine is deprotected using methanol hydrochloride solution at a controlled temperature of 35-50°C to produce ancitabine .

-

Ring-Opening with Ammonium Hydroxide : Ancitabine undergoes a ring-opening reaction with ammonium hydroxide, followed by salinization with methanol hydrochloride to yield this compound . The ring-opening reaction is preferably carried out at a temperature of 75-90°C .

Data on this compound Preparation

The following data is based on the preparation of this compound :

Table 1: this compound Experimental Data

| Retention time/min | Peak area | Peak height | Area % |

|---|---|---|---|

| 4.182 | 0.281 | 0.04 | 0.01 |

| 5.823 | 2.375 | 0.26 | 0.05 |

| 7.254 | 4314.090 | 389.51 | 99.91 |

| 10.171 | 0.352 | 0.03 | 0.01 |

| 11.349 | 0.802 | 0.05 | 0.02 |

| Summation | 4317.900 | 100.00 |

Pharmacology and Mechanism of Action

Cytarabine acts through direct DNA damage and incorporation into DNA, and is cytotoxic to proliferating mammalian cells . It primarily kills cells undergoing DNA synthesis (S-phase) and, under certain conditions, blocks the progression of cells from the G1 phase to the S-phase . The mechanism of action involves the inhibition of DNA polymerase .

Aplicaciones Científicas De Investigación

Medical Uses

Cytarabine hydrochloride is predominantly indicated for:

- Acute Myeloid Leukemia (AML) : It is a cornerstone in the treatment regimen for AML, often used in combination with other chemotherapeutic agents.

- Acute Lymphoblastic Leukemia (ALL) : Cytarabine is effective in both adult and pediatric populations for treating ALL.

- Chronic Myelogenous Leukemia (CML) : It is used specifically during the blastic phase of CML.

- Non-Hodgkin’s Lymphoma : The drug is part of the chemotherapy protocols for treating this type of lymphoma, particularly when it involves the central nervous system (CNS) .

Intrathecal Administration

Cytarabine can be administered intrathecally to treat meningeal leukemia, where leukemia cells infiltrate the meninges. This route allows direct delivery to the CNS, enhancing therapeutic efficacy while minimizing systemic exposure .

Antiviral Properties

While primarily an anticancer agent, cytarabine has exhibited antiviral activity against certain herpesviruses. However, its use as an antiviral is limited due to significant toxicity and bone marrow suppression .

Side Effects

This compound is associated with several adverse effects:

- Neurological Toxicities : High doses can lead to symptoms such as confusion, ataxia, and seizures.

- Ocular Toxicities : Cases of keratoconjunctivitis have been documented following high-dose administration. Symptoms include redness, photophobia, and blurred vision .

- Pseudotumor Cerebri : Rarely, patients may develop increased intracranial pressure leading to headache and visual disturbances .

Case Study 1: Pseudotumor Cerebri

An 11-year-old boy with acute myeloblastic leukemia experienced pseudotumor cerebri after receiving intermediate doses of cytarabine. Symptoms included headache and visual disturbances. Treatment involved lumbar puncture and corticosteroids, resulting in symptom resolution .

Case Study 2: Cytarabine-Induced Keratoconjunctivitis

A 17-year-old boy developed bilateral keratoconjunctivitis following chemotherapy for AML. Symptoms included tearing and photophobia. Management included topical steroids and artificial tears, leading to complete recovery within one month .

Research Applications

Beyond its clinical use in oncology, cytarabine has been investigated for its effects on neuronal cells:

Mecanismo De Acción

Cytarabine hydrochloride exerts its effects by inhibiting DNA synthesis. It is metabolized intracellularly into its active triphosphate form, cytosine arabinoside triphosphate. This active form inhibits DNA polymerase, preventing the elongation of DNA strands and ultimately leading to cell death. This compound is particularly effective during the S-phase of the cell cycle, where DNA synthesis occurs .

Comparación Con Compuestos Similares

Gemcitabine: Another nucleoside analog used in chemotherapy. It is similar to cytarabine hydrochloride but has a different mechanism of action and is used to treat different types of cancer.

Clofarabine: A nucleoside analog used in the treatment of acute lymphoblastic leukemia. It has a similar structure to this compound but differs in its pharmacokinetics and toxicity profile.

Fludarabine: Used in the treatment of chronic lymphocytic leukemia. .

Uniqueness: this compound is unique in its specific targeting of the S-phase of the cell cycle and its ability to inhibit DNA polymerase. This makes it particularly effective in treating rapidly dividing cancer cells, such as those found in leukemia and lymphoma .

Actividad Biológica

Cytarabine hydrochloride, a pyrimidine analog, is primarily utilized in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML). Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy. This article aims to provide a comprehensive overview of the biological activity of cytarabine, highlighting relevant research findings, case studies, and data tables.

Cytarabine exerts its cytotoxic effects primarily during the S-phase of the cell cycle by incorporating itself into DNA. Once inside the cell, it is phosphorylated to its active triphosphate form (cytosine arabinoside triphosphate), which competes with deoxycytidine triphosphate for incorporation into DNA. This incorporation leads to:

- Inhibition of DNA polymerase : Cytarabine inhibits both alpha-DNA polymerase and beta-DNA polymerase, disrupting DNA replication and repair processes .

- Direct DNA damage : The compound can also cause direct strand breaks in the DNA .

- Cell cycle specificity : Cytarabine is particularly effective against rapidly dividing cells, making it suitable for treating leukemias where such cells are prevalent .

Pharmacokinetics

Cytarabine has a short plasma half-life and is primarily metabolized in the liver. Its pharmacokinetic profile includes:

- Absorption : Less than 20% of orally administered cytarabine is absorbed from the gastrointestinal tract.

- Distribution : It exhibits a volume of distribution that is not well defined but has a protein binding rate of approximately 13% .

- Elimination : The drug is eliminated mainly through hepatic metabolism .

Clinical Efficacy

Cytarabine is considered the cornerstone in the treatment of AML. Its efficacy can be enhanced through various formulations and dosing strategies:

High-Dose Cytarabine Regimens

High-dose cytarabine (HiDAC) has been shown to improve outcomes in patients with AML. A study involving 311 patients demonstrated that higher doses significantly correlated with better survival rates:

| Dose Group | 5-Year Survival Rate |

|---|---|

| Intermediate-high-dose | 20.2% |

| Very-high-dose | Higher than 20.2% |

The study indicated that dose intensity is a critical factor influencing patient outcomes .

Liposomal Formulations

Recent advancements have led to the development of liposomal formulations of cytarabine, which enhance drug delivery while reducing systemic toxicity. For instance, liposomal cytarabine showed improved efficacy in treating lymphomatous meningitis compared to conventional formulations .

Case Studies

Several case studies illustrate the diverse effects and applications of cytarabine:

- Corneal Toxicity : A case reported corneal toxicity in a patient receiving high-dose cytarabine therapy for leukemia. The patient developed microcysts in the cornea, which resolved with appropriate management including topical steroids and artificial tears .

- Keratoconjunctivitis : Another case highlighted keratoconjunctivitis as a side effect following high-dose cytarabine treatment. The symptoms improved significantly after initiating topical treatments .

Research Findings

Recent studies have further elucidated the intracellular mechanisms governing cytarabine's efficacy:

- Transport Mechanisms : Cytarabine uptake occurs via nucleoside transporters, while its efflux is mediated by multidrug resistance-associated proteins (MRPs). These transporters play a crucial role in determining the drug's intracellular concentration and effectiveness against leukemia cells .

- Resistance Mechanisms : Resistance to cytarabine can occur due to high expression levels of cytidine deaminase, which degrades cytarabine more rapidly than it can be activated by deoxycytidine kinase (dCK) .

Propiedades

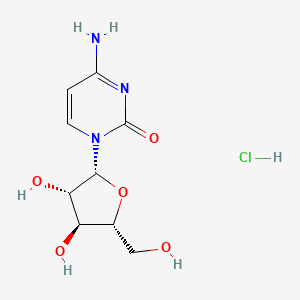

IUPAC Name |

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGCWIWMRVCDJ-CCXZUQQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Record name | CYTARABINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69-74-9 (hydrochloride) | |

| Record name | Cytarabine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022877 | |

| Record name | Cytarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cytarabine appears as colorless crystals. Used as an antiviral agent., Solid | |

| Record name | CYTARABINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cytarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 1 G IN ABOUT 5 ML WATER & 500 ML ALC; 1 G IN ABOUT 1000 ML CHLOROFORM & 300 ML METHANOL, Soluble in water, 4.38e+01 g/L | |

| Record name | SID47193873 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Cytarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYTARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cytarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cytarabine acts through direct DNA damage and incorporation into DNA. Cytarabine is cytotoxic to a wide variety of proliferating mammalian cells in culture. It exhibits cell phase specificity, primarily killing cells undergoing DNA synthesis (S-phase) and under certain conditions blocking the progression of cells from the G1 phase to the S-phase. Although the mechanism of action is not completely understood, it appears that cytarabine acts through the inhibition of DNA polymerase. A limited, but significant, incorporation of cytarabine into both DNA and RNA has also been reported., Cytarabine is converted intracellularly to the nucleotide, cytarabine triphosphate (ara-CTP, cytosine arabinoside triphosphate). Although the exact mechanism(s) of action of cytarabine has not been fully elucidated, cytarabine triphosphate appears to inhibit DNA polymerase by competing with the physiologic substrate, deoxycytidine triphosphate, resulting in the inhibition of DNA synthesis. Although limited, incorporation of cytarabine triphosphate into DNA and RNA may also contribute to the cytotoxic effects of the drug., Cytarabine is a potent immunosuppressant which can suppress humoral and/or cellular immune responses; however, the drug does not decrease preexisting antibody titers and has no effect on established delayed hypersensitivity reactions., Cytarabine liposome injection is a sustained-release formulation of the active ingredient cytarabine designed for direct administration into the cerebrospinal fluid (CSF). Cytarabine is a cell cycle phase-specific antineoplastic agent, affecting cells only during the S-phase of cell division. Intracellularly, cytarabine is converted into cytarabine-5'-triphosphate (ara-CTP), which is the active metabolite. The mechanism of action is not completely understood, but it appears that ara-CTP acts primarily through inhibition of DNA polymerase. Incorporation into DNA and RNA may also contribute to cytarabine cytotoxicity. Cytarabine is cytotoxic to a wide variety of proliferating mammalian cells in culture. /Cytarabine liposome injection/ | |

| Record name | Cytarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYTARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from 50% ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER | |

CAS No. |

147-94-4 | |

| Record name | CYTARABINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cytarabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytarabine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytarabine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04079A1RDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYTARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cytarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

414 to 415 °F (NTP, 1992), 186-188, 212-213 °C, 212 - 213 °C | |

| Record name | CYTARABINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cytarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYTARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cytarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cytarabine hydrochloride?

A1: this compound is an antimetabolite analogue of cytidine, a nucleoside naturally found in DNA. Its mechanism involves intracellular conversion to Cytarabine triphosphate, which then competes with cytidine for incorporation into DNA. [] Due to the presence of arabinose sugar instead of ribose, Cytarabine sterically hinders DNA replication, particularly during the S phase of the cell cycle. [] Additionally, it inhibits DNA polymerase, further suppressing DNA replication and repair. []

Q2: How effective is this compound in treating leukemia?

A2: this compound is considered a cornerstone in the treatment of acute leukemia. [] Studies demonstrate its effectiveness in inducing remission, especially when administered intravenously in five-day courses. [] It serves as a potent single agent and exhibits synergistic effects when combined with other chemotherapeutic drugs like cyclophosphamide, vincristine, and prednisone. []

Q3: What are the limitations of using this compound in treating leukemia?

A3: Despite its efficacy, this compound's short biological half-life necessitates frequent administration. [] Additionally, leukemia cells can develop resistance to this compound, limiting its long-term effectiveness. [] One mechanism of resistance involves decreased activity of deoxycytidine kinase, the enzyme responsible for converting Cytarabine to its active triphosphate form. []

Q4: Are there any strategies to overcome this compound resistance?

A4: Research focuses on developing novel drug delivery systems to improve this compound's therapeutic index. One approach involves encapsulating the drug in nanoparticles, which can enhance its stability in biological fluids, facilitate targeted delivery to tumor cells, and sustain drug release for prolonged periods. [] This strategy aims to reduce dosing frequency and potentially circumvent resistance mechanisms.

Q5: What analytical techniques are used to study this compound?

A5: Several analytical techniques are employed for characterizing and quantifying this compound. High-performance liquid chromatography (HPLC) is commonly used for determining drug concentration in various matrices, including pharmaceutical formulations and biological samples. [] Ultra-performance liquid chromatography (UPLC) offers enhanced sensitivity and resolution for analyzing this compound and its related substances. []

Q6: Can you elaborate on the UPLC method for analyzing this compound?

A6: The UPLC method utilizes an Inertsil ODS-3 C18 column with a mobile phase consisting of phosphate buffer and methanol in a gradient elution mode. [] The detection wavelength is set at 254 nm, and the column temperature is maintained at 40°C. [] This method exhibits excellent linearity, precision, stability, reproducibility, and accuracy for quantifying this compound and its impurities. []

Q7: Are there alternative drug delivery systems for this compound besides nanoparticles?

A7: Yes, researchers are exploring other drug delivery systems to improve this compound's therapeutic profile. One approach involves incorporating the drug into multivesicular liposomes, which have demonstrated sustained drug release properties. [] Studies in rabbits showed that subconjunctival administration of this compound encapsulated in multivesicular liposomes significantly prolonged drug residence time in ocular tissues compared to conventional formulations. []

Q8: How does this compound impact intracellular calcium levels?

A8: Research suggests that this compound can affect intracellular calcium homeostasis. Studies on the K562 leukemia cell line revealed a significant decrease in intracellular free calcium concentration upon treatment with this compound. [] This finding suggests that apart from its established effects on DNA and RNA synthesis, this compound might also influence cellular processes regulated by calcium signaling. []

Q9: Can this compound be used for treating conditions other than leukemia?

A9: While primarily used for leukemia, research explores this compound's potential in treating other conditions. For instance, studies investigated its efficacy in managing ocular proliferative disorders, utilizing multivesicular liposomes for targeted and sustained drug delivery to the eye. [] This approach aims to enhance therapeutic outcomes while minimizing systemic side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.